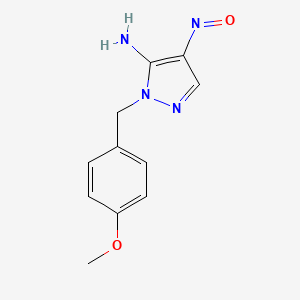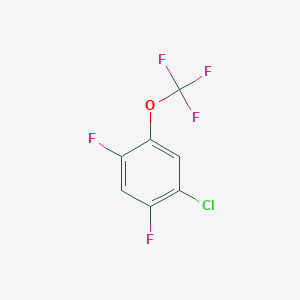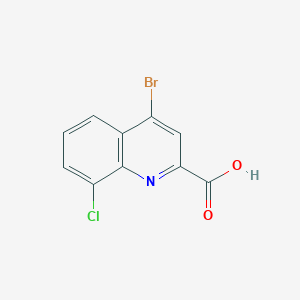
(4-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a complex organic compound that features multiple tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound also contains a boronic acid moiety, which is known for its versatility in forming stable covalent bonds with diols, making it useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid typically involves multiple steps. One common approach is to start with an indole derivative, which undergoes sequential Boc protection of the amine groups. The boronic acid functionality is then introduced through a palladium-catalyzed borylation reaction. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate, with temperatures maintained around room temperature to 50°C .
Industrial Production Methods
Industrial production of this compound may involve flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The Boc groups can be selectively removed under acidic conditions, allowing for further functionalization of the amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acids like trifluoroacetic acid for Boc deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while deprotection of the Boc groups can expose the underlying amine functionalities for further reactions .
Applications De Recherche Scientifique
(4-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s ability to form stable covalent bonds with diols makes it useful in the study of carbohydrate-binding proteins and other biomolecules.
Industry: The compound is used in the production of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of (4-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid involves its ability to form stable covalent bonds with diols and other nucleophiles. This property is leveraged in various applications, including the inhibition of enzymes that contain serine or threonine residues in their active sites. The Boc groups serve as protective groups that can be selectively removed to expose reactive amine functionalities, allowing for further chemical modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid methyl ester: Similar structure but with a methyl ester group instead of a boronic acid group.
This compound ethyl ester: Similar structure but with an ethyl ester group instead of a boronic acid group.
Uniqueness
The uniqueness of this compound lies in its combination of multiple Boc protecting groups and a boronic acid moiety.
Propriétés
Formule moléculaire |
C23H33BN2O8 |
|---|---|
Poids moléculaire |
476.3 g/mol |
Nom IUPAC |
[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
InChI |
InChI=1S/C23H33BN2O8/c1-21(2,3)32-18(27)25-15-11-10-12-16(14(15)13-17(25)24(30)31)26(19(28)33-22(4,5)6)20(29)34-23(7,8)9/h10-13,30-31H,1-9H3 |
Clé InChI |
ZLYHCNPCGSFLGW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12956439.png)




![(1R,5R)-tert-Butyl 10-hydroxy-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12956476.png)

![7-Benzyl-4-(2-fluoro-4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12956480.png)

![6-(Benzyloxy)bicyclo[3.1.0]hexan-3-ol](/img/structure/B12956492.png)


![2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12956514.png)
